

An In-depth Technical Guide to Deschloroketamine (DCK)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Triethylmethylammonium chloride	
Cat. No.:	B161466	Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

CAS Registry Number: 4631-27-0 (Hydrochloride); 7063-30-1 (Free Base)

Abstract

Deschloroketamine (DCK), also known as 2'-Oxo-PCM or DXE, is a synthetic dissociative anesthetic of the arylcyclohexylamine class.[1][2] As a structural analog of ketamine, DCK is distinguished by the absence of a chlorine atom on the phenyl ring.[1][2] It has gained attention within the research community for its potential therapeutic applications and has also emerged on the illicit drug market as a recreational substance.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and potential uses of Deschloroketamine, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

Deschloroketamine, with the formal name 2-Phenyl-2-(methylamino)cyclohexanone, is a chiral molecule and is typically produced as a racemate.[2] It belongs to the arylcyclohexylamine class of drugs, characterized by a cyclohexane ring bound to an aromatic ring and an amine group.[1] The structure of Deschloroketamine features a phenyl ring attached to a cyclohexane ring that is substituted with an oxo group, forming a cyclohexanone.[2] An aminomethyl chain is bound to the alpha carbon adjacent to the cyclohexanone ring.[2]

Table 1: Physicochemical Properties of Deschloroketamine

Property	Value	Source
Chemical Formula	C13H17NO (Free Base)	[4]
Molecular Weight	203.28 g/mol (Free Base)	[4]
CAS Number	7063-30-1 (Free Base)	
Chemical Formula	C13H17NO • HCl (Hydrochloride)	[2]
Molecular Weight	239.7 g/mol (Hydrochloride)	[5]
CAS Number	4631-27-0 (Hydrochloride)	[1][2][5][6]
Appearance	Neat solid	[2]
Purity	>97%	[5]

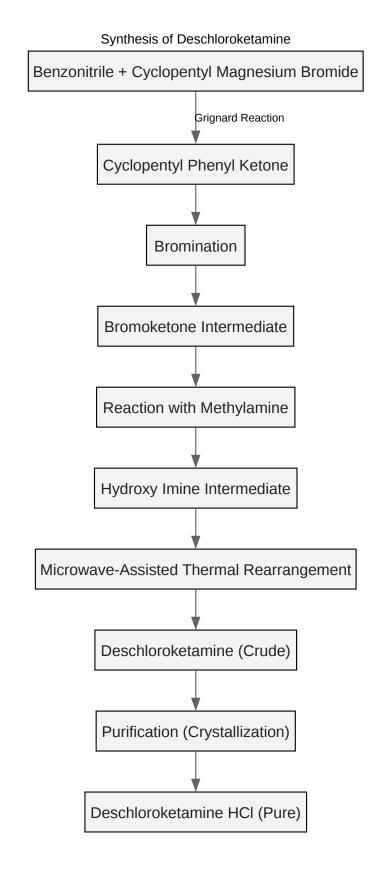
Synthesis

The synthesis of Deschloroketamine has been described in previously published methods.[6] A common synthetic route involves a multi-step process beginning with the reaction of benzonitrile with cyclopentyl magnesium bromide.[6]

Experimental Protocol: Synthesis of Deschloroketamine

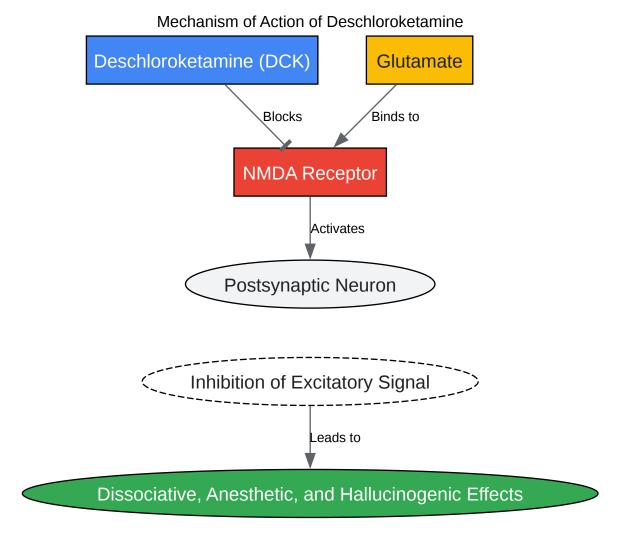
A general synthetic scheme for Deschloroketamine is as follows:[6]

- Formation of Cyclopentyl Phenyl Ketone: Benzonitrile is reacted with cyclopentyl magnesium bromide in diethyl ether for 72 hours to yield cyclopentyl phenyl ketone.[6]
- Bromination: The cyclopentyl phenyl ketone undergoes regioselective bromination to produce a bromoketone intermediate. This intermediate is often used in the subsequent step without further purification due to its instability.[6]
- Formation of Hydroxy Imine: The bromoketone is reacted with methylamine to form a hydroxy imine intermediate. This intermediate is also typically used crude after the removal of unreacted components.[6]


Foundational & Exploratory

- Microwave-Assisted Thermal Rearrangement: The crude hydroxy imine is subjected to a microwave-assisted thermal rearrangement in decalin to yield Deschloroketamine.[6]
- Purification: The crude product is stabilized as its hydrochloride salt and purified through multiple crystallizations to obtain a chemically pure substance.[6]

Click to download full resolution via product page


A simplified workflow for the synthesis of Deschloroketamine.

Pharmacology and Mechanism of Action

While extensive research on the pharmacology of Deschloroketamine is still somewhat limited, its mechanism of action is believed to be similar to other arylcyclohexylamine dissociatives like ketamine and PCP.[1][2] The primary pharmacological target is the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor crucial for excitatory synaptic transmission in the brain.[2]

Deschloroketamine acts as an NMDA receptor antagonist.[2][7] By blocking these receptors, it inhibits the passage of excitatory electrical signals between neurons.[2] This disruption of glutamatergic neurotransmission is thought to be the underlying cause of the dissociative, anesthetic, and hallucinogenic effects produced by the compound.[1][2] Studies in Wistar rats have shown that the antagonist activity of DCK at NMDA receptors is comparable to that of ketamine, with the S-enantiomer of DCK being more potent.[3][7]

Click to download full resolution via product page

The antagonistic action of Deschloroketamine on the NMDA receptor.

Pharmacokinetics

Pharmacokinetic studies in Wistar rats have demonstrated that Deschloroketamine rapidly crosses the blood-brain barrier.[3][7] Maximum brain concentrations were observed at 30 minutes post-administration and remained elevated for up to 2 hours.[3][7] The pharmacokinetic profile of DCK is slightly slower than that of ketamine, which is consistent with anecdotal reports of a longer duration of action.[3][7]

Potential Uses and Research Applications

Deschloroketamine is primarily utilized as a research chemical in neuropharmacological studies. Its activity as an NMDA receptor antagonist makes it a valuable tool for investigating:

- Neuroprotection: Understanding the role of NMDA receptors in excitotoxicity and neurodegenerative diseases.
- Dissociative Anesthesia: Studying the mechanisms underlying dissociative states.
- Psychiatric and Neurological Disorders: Investigating its potential, similar to ketamine, in models of depression and other mood disorders.
- Substance Abuse Potential: Evaluating its rewarding and reinforcing effects.

Some early reports and patents have suggested potential antibacterial, antifungal, viral, or protozoal infection treatment properties, as well as immunomodulatory effects at low doses, though these claims require substantial further investigation.[1]

Toxicology and Safety

Very little data exists regarding the metabolism and long-term toxicity of Deschloroketamine.[1] Anecdotal reports suggest it is more potent than ketamine.[6] In vitro cytotoxicity studies have been conducted, with the (S)-enantiomer generally exhibiting higher cytotoxicity than the (R)-enantiomer. However, at sub-IC50 concentrations, only minor effects on endoplasmic reticulum stress and mitochondrial morphology were observed in neuroblastoma cells. As with many

research chemicals, it is recommended to handle Deschloroketamine with appropriate safety precautions in a laboratory setting.

Legal Status

The legal status of Deschloroketamine varies by country. It is a controlled substance in several jurisdictions, including the United Kingdom (Class B), Germany (NpSG), and Switzerland.[1] In other regions, its legal status may be less defined, and it is often sold as a "designer drug" or "research chemical".[1]

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. Deschloroketamine is a potent psychoactive substance and should be handled with extreme care and in accordance with all applicable laws and regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Deschloroketamine Hydrochloride | CAS No- 4631-27-0 | Simson Pharma Limited [simsonpharma.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride | 111982-49-1 | Benchchem [benchchem.com]
- 4. Deschloroketamine Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Deschloroketamine | CAS No- 7063-30-1 | Simson Pharma Limited [simsonpharma.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Deschloroketamine (DCK)]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b161466#cas-number-10052-47-8-properties-and-uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com